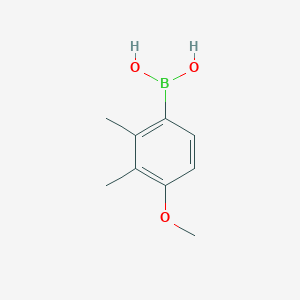

4-Methoxy-2,3-dimethylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxy-2,3-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKKULUFDFFWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472643 | |

| Record name | 4-METHOXY-2,3-DIMETHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149507-37-9 | |

| Record name | B-(4-Methoxy-2,3-dimethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149507-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-METHOXY-2,3-DIMETHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Methoxy-2,3-dimethylphenylboronic Acid

The following technical guide details the chemical profile, synthesis, and application of 4-Methoxy-2,3-dimethylphenylboronic acid (CAS 149507-37-9).

Executive Summary & Chemical Profile

This compound is a specialized organoboron building block used primarily in the synthesis of sterically congested biaryl motifs within medicinal chemistry.[1] Its structural uniqueness lies in the 2,3-dimethyl substitution pattern , which introduces specific steric constraints adjacent to the reactive center, and the 4-methoxy group , which provides electronic enrichment.[1]

This compound is critical for drug discovery programs targeting atropisomeric scaffolds (where axial chirality is desired) or for modulating metabolic stability by blocking specific aromatic positions from CYP450 oxidation.[1]

Chemical Identity Table

| Property | Specification |

| CAS Number | 149507-37-9 |

| IUPAC Name | (4-Methoxy-2,3-dimethylphenyl)boronic acid |

| Molecular Formula | C₉H₁₃BO₃ |

| Molecular Weight | 180.01 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in water |

| Precursor CAS | 50638-48-7 (1-Bromo-4-methoxy-2,3-dimethylbenzene) |

| Key Functional Groups | Boronic Acid (–B(OH)₂), Methoxy ether (–OMe), Methyl (–CH₃) |

Synthesis & Manufacturing Protocol

The synthesis of CAS 149507-37-9 typically proceeds via a Lithium-Halogen Exchange or Grignard Formation from the corresponding aryl bromide, followed by a borate trap.[1] Due to the electron-rich nature of the ring (4-methoxy group) and the steric hindrance at the ortho position, the Cryogenic Lithiation Route is preferred for higher purity and yield to minimize side reactions like Wurtz coupling.[1]

Mechanistic Workflow (Graphviz)

The following diagram illustrates the critical reaction pathway and the requisite temperature controls to prevent isomerization or degradation.

Figure 1: Synthetic pathway emphasizing the cryogenic control required to manage the steric and electronic properties of the substrate.

Detailed Experimental Protocol

Objective: Synthesis of 10g of this compound.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvent Prep: Charge the flask with 1-Bromo-4-methoxy-2,3-dimethylbenzene (12.0 g, 55.8 mmol) dissolved in anhydrous THF (120 mL).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Lithiation (Critical Step): Add n-Butyllithium (2.5 M in hexanes, 24.5 mL, 61.4 mmol) dropwise over 30 minutes.

-

Borate Trapping: Add Triisopropyl borate (15.4 mL, 67.0 mmol) dropwise.

-

Why: B(OiPr)₃ is preferred over B(OMe)₃ for hindered substrates to reduce oligomerization, though B(OMe)₃ is acceptable.[1]

-

-

Warming: Remove the cooling bath and allow the mixture to warm to room temperature (RT) overnight (approx. 12 hours).

-

Hydrolysis & Workup:

-

Isolation:

Reactivity & Applications in Drug Discovery[1]

The "Steric Lock" Effect in Suzuki-Miyaura Coupling

The 2,3-dimethyl motif presents a unique challenge and opportunity.[1] In a Suzuki coupling, the 2-methyl group creates steric clash during the transmetallation step (transfer of the aryl group from Boron to Palladium).[1]

-

Challenge: Standard ligands (e.g., PPh₃) often fail because the palladium center cannot easily accommodate the bulky aryl nucleophile.[1]

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos , or P(t-Bu)₃ ) which facilitate oxidative addition and create a "pocket" that accelerates transmetallation for hindered substrates.[1]

Mechanism of Action Diagram

The diagram below highlights the critical Transmetallation bottleneck specific to this molecule.[1]

Figure 2: Catalytic cycle showing the transmetallation step where the 2,3-dimethyl steric bulk requires specialized ligands.

Strategic Utility in Medicinal Chemistry[1]

-

Atropisomerism: When coupled with another sterically hindered aryl halide (e.g., a substituted pyridine or naphthalene), the 2,3-dimethyl group can restrict rotation around the biaryl axis.[1] This creates axial chirality , which can be exploited to increase binding selectivity to a protein target.[1]

-

Metabolic Blocking: The methyl groups at positions 2 and 3, combined with the methoxy at position 4, effectively block the "top" half of the ring from enzymatic oxidation (metabolic soft spots), potentially increasing the half-life (t1/2) of the drug candidate.[1]

Quality Control & Analytics

To ensure the integrity of this reagent for high-stakes screening:

-

HPLC Purity: >97% (Area %).

-

1H NMR (DMSO-d6):

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to boroxines over time; this does not usually affect reactivity but alters stoichiometry.[1]

References

-

Chemical Identity & CAS

-

Precursor Availability

-

Suzuki Coupling of Hindered Substrates

Sources

- 1. 4-Bromo-2,3-dimethylanisole | C9H11BrO | CID 2752599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 149507-37-9 CAS Manufactory [m.chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Esters and Derivatives | CymitQuimica [cymitquimica.com]

- 5. 110451-91-7|(6-Bromo-3-methoxy-2-methylphenyl)methanol|BLD Pharm [bldpharm.com]

- 6. anisole suppliers USA [americanchemicalsuppliers.com]

- 7. Shanghai kefu Chemical Co., Ltd.--phenetole|n-Butyl phenyl ether|4-Bromobutyl phenyl ether [vertexsynth.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

4-Methoxy-2,3-dimethylphenylboronic acid molecular weight

Technical Monograph: 4-Methoxy-2,3-dimethylphenylboronic Acid Advanced Handling, Stoichiometry, and Synthetic Utility in Drug Discovery

Executive Summary

This compound is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its specific substitution pattern—combining electron-donating capability (4-methoxy) with asymmetric steric bulk (2,3-dimethyl)—presents unique challenges in reaction kinetics and stoichiometric precision. This guide addresses the critical disconnect between its theoretical molecular weight and its practical "effective" mass due to boroxine formation, providing a validated framework for its application in medicinal chemistry.

Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | (4-Methoxy-2,3-dimethylphenyl)boronic acid | |

| Molecular Formula | ||

| Molecular Weight | 180.01 g/mol | Theoretical (Monomer) |

| Exact Mass | 180.096 g/mol | Monoisotopic |

| Physical State | White to off-white powder | Hygroscopic |

| Solubility | DMSO, Methanol, THF | Sparingly soluble in water |

| pKa (Estimated) | ~9.0 - 9.5 | Higher than PhB(OH)₂ due to electron-donating -OMe |

The "Molecular Weight" Trap

While the theoretical molecular weight is 180.01 g/mol , researchers must recognize that arylboronic acids rarely exist as pure monomers in the solid state. They exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines).

-

Monomer MW: 180.01 g/mol [1]

-

Trimer (Boroxine) MW:

-

Effective MW: Often ranges between 180 and 162 g/mol depending on the degree of dehydration.

Critical Insight: Using the theoretical MW (180.01) without correction often leads to under-dosing the nucleophile by 10–15%, causing incomplete conversion of the valuable electrophile partner.

Synthetic Utility & Mechanistic Challenges

The 4-methoxy-2,3-dimethylphenyl motif is valuable for introducing "buttressed" steric bulk into a drug scaffold. The 3-methyl group locks the conformation of the 2-methyl group, creating a rigid hydrophobic wall that can restrict rotation (atropisomerism) or fill specific enzyme pockets.

Mechanistic Bottlenecks

-

Transmetallation Retardation: The ortho-methyl group (C2) creates steric hindrance around the Boron center. This significantly slows the transmetallation step in the Suzuki catalytic cycle, requiring more active precatalysts (e.g., Buchwald dialkylbiarylphosphines).

-

Protodeboronation Risk: The para-methoxy group (C4) is strongly electron-donating. While this increases the nucleophilicity of the boronate species, it also destabilizes the C-B bond, making the molecule susceptible to base-catalyzed protodeboronation (replacing -B(OH)₂ with -H).

Visualizing the Challenge:

Figure 1: Mechanistic pathway highlighting the transmetallation bottleneck caused by the 2-methyl group and the side-reaction risk driven by the 4-methoxy group.[2]

Experimental Protocols

Protocol A: Stoichiometric Correction (The "Effective MW" Method)

Purpose: To determine the precise amount of reagent required, accounting for boroxine content.

-

Dissolution: Dissolve 10 mg of the commercial boronic acid in 0.6 mL of

-DMSO. -

NMR Analysis: Acquire a quantitative

H NMR spectrum. -

Integration:

-

Integrate the aromatic region (typically 2 protons for this scaffold).

-

Integrate the -OH peak (variable shift, usually broad singlet around 8.0–9.0 ppm).

-

-

Calculation:

-

Pure Monomer Ratio: Aromatic H : OH = 2 : 2 (1:1).

-

Pure Boroxine Ratio: Aromatic H : OH = 2 : 0 (No OH).

-

Action: If the OH integral is < 2.0 (relative to 2 Ar-H), calculate the purity fraction.

-

Rule of Thumb: For high-value couplings, assume an effective MW of 170 g/mol (approx 50% dehydration) or use a 1.2–1.5 equivalent excess to compensate.

-

Protocol B: Optimized Cross-Coupling Condition

Context: Coupling this compound with a heteroaryl chloride.

Reagents:

-

Boronic Acid: 1.5 equivalents (corrected for boroxine).

-

Electrophile (Ar-Cl): 1.0 equivalent.

-

Catalyst: Pd(dppf)Cl₂·DCM (Robust) or XPhos Pd G3 (High Steric Demand).

-

Base: K₃PO₄ (3.0 equiv). Avoid strong hydroxide bases (NaOH) to minimize protodeboronation.

-

Solvent: 1,4-Dioxane/Water (4:1).

Workflow:

-

Charge: Add Electrophile (1.0 mmol), Boronic Acid (1.5 mmol), and Base (3.0 mmol) to a vial.

-

Degas: Seal and purge with Argon for 5 minutes. Oxygen promotes homocoupling and phenol formation.

-

Catalyst: Add Pd catalyst (0.02 – 0.05 mmol) under positive Argon flow.

-

Solvent: Add degassed solvent mixture (5 mL).

-

Reaction: Heat to 90°C for 4–16 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

Stability & Storage (Self-Validating Logic)

Boronic acids are chemically dynamic. Their "purity" is a function of their storage history.

Figure 2: The dehydration equilibrium. The material in the bottle is likely a mixture of these two states.

-

Storage: Store at 4°C. Keep container tightly sealed.

-

Re-validation: If the bottle has been open for >6 months, the material has likely absorbed atmospheric moisture (shifting toward monomer) or dehydrated (if stored in a desiccator). Always re-run Protocol A before critical GMP steps.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Technical Whitepaper: 4-Methoxy-2,3-dimethylphenylboronic Acid

Physical Properties, Characterization, and Application Protocols[1]

Executive Summary

4-Methoxy-2,3-dimethylphenylboronic acid (CAS: 149507-37-9) is a specialized organoboron reagent characterized by a sterically congested phenyl ring. Unlike simple phenylboronic acids, the 2,3-dimethyl substitution pattern introduces significant steric strain and electronic donation, altering its reactivity profile in Suzuki-Miyaura cross-couplings and its behavior in solution.

This guide provides a rigorous analysis of its physicochemical properties, focusing on the dynamic equilibrium between the free acid and its boroxine anhydride—a critical quality attribute (CQA) often overlooked in commercial certificates of analysis.

Chemical Identity & Structural Analysis[2]

| Attribute | Specification |

| IUPAC Name | (4-Methoxy-2,3-dimethylphenyl)boronic acid |

| CAS Number | 149507-37-9 |

| Molecular Formula | C₉H₁₃BO₃ |

| Molecular Weight | 180.01 g/mol |

| SMILES | COc1ccc(B(O)O)c(C)c1C |

| Key Functional Groups | Boronic acid (–B(OH)₂), Methoxy (–OMe), ortho/meta-Dimethyl |

Structural Insight: The ortho-methyl group at position 2 imposes steric hindrance near the boron center. This increases the kinetic barrier for transmetallation in catalytic cycles and retards the rate of hydrolysis compared to unhindered analogs.

Physical & Chemical Properties[2][4][5][7][9][10][11][12][13]

3.1 Solid-State Characteristics

-

Melting Point (Decomposition): Typically 210–240°C .

-

Note: Boronic acids rarely exhibit a sharp melting point. Instead, they undergo thermal dehydration to form the trimeric boroxine (anhydride) starting at ~100–120°C, followed by the melting of the boroxine. Reported "melting points" often reflect this phase transition.

-

-

Hygroscopicity: Moderate. The compound tends to absorb atmospheric moisture to revert from boroxine to acid.

3.2 Solution Properties & pKa

-

Solubility:

-

High: DMSO, Methanol, Ethanol, DMF.

-

Moderate: Dichloromethane, Ethyl Acetate.

-

Low: Water (unless pH > pKa), Hexanes.

-

-

Acidity (pKa): Estimated 9.2 – 9.5 .

-

Mechanistic Logic: The electron-donating methoxy group (para to boron) and methyl groups increase electron density on the ring, destabilizing the anionic tetrahedral boronate intermediate relative to the neutral trigonal form. This makes the compound less acidic than phenylboronic acid (pKa ~8.8).

-

3.3 The Boroxine-Boronic Acid Equilibrium

A critical instability factor for this compound is the reversible dehydration to form cyclic trimeric anhydrides (boroxines). This equilibrium is solvent- and concentration-dependent.

DOT Diagram: Boroxine Equilibrium Pathway

Figure 1: Reversible dehydration pathway. The boroxine form is favored in dry solid states or non-polar solvents, while the acid form predominates in aqueous media.

Characterization Protocols

To validate the quality of this compound, standard purity assays (HPLC) are insufficient due to the boroxine equilibrium. The following multi-modal approach is required.

4.1 1H-NMR Spectroscopy (Validation Standard)

NMR is the only method to definitively quantify the ratio of boronic acid to boroxine.

-

Solvent: DMSO-d₆ (promotes hydrogen bonding, stabilizing the monomer).

-

Key Diagnostic Signals:

-

–B(OH)₂: Broad singlet at δ 7.8 – 8.2 ppm . (Disappears upon D₂O shake).

-

Aromatic Protons: Two doublets (ortho-coupling) in the range of δ 6.8 – 7.4 ppm .

-

Methoxy (–OCH₃): Sharp singlet at δ ~3.7 – 3.8 ppm .

-

Methyls (–CH₃): Two singlets at δ ~2.1 – 2.3 ppm .

-

-

Purity Flag: If multiple sets of methyl/methoxy peaks appear, it indicates a mixture of boronic acid and boroxine species.

4.2 HPLC Purity Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm and 254 nm.

-

Note: In aqueous HPLC conditions, the boroxine hydrolyzes rapidly to the acid. Therefore, HPLC measures the total boron content as the monomeric acid, masking the presence of anhydride in the solid sample.

4.3 Titration (Stoichiometry Determination)

To determine the precise molecular weight equivalent (correcting for variable dehydration):

-

Dissolve ~100 mg sample in 10 mL mannitol-saturated water.

-

Mannitol forms a stable cyclic ester with the boronic acid, releasing one proton (H⁺) per boron atom.

-

Titrate with standardized 0.1 N NaOH using phenolphthalein indicator.

-

Calculation: Purity % = (Vol NaOH × N × 180.01) / (Sample Mass).

Handling, Storage & Stability[6]

-

Storage Condition: 2–8°C, under inert atmosphere (Argon/Nitrogen).

-

Critical Hazard: Dehydration. Prolonged storage in a desiccator can drive the formation of the boroxine trimer. While chemically reversible, the trimer may have lower solubility in coupling reaction solvents.

-

Re-hydration Protocol: If the material appears as a hard, glassy solid (boroxine), dissolve in a 1:1 mixture of THF/Water and stir for 30 minutes, then concentrate in vacuo to recover the monomeric powder.

Applications in Drug Discovery

6.1 Steric Control in Suzuki-Miyaura Coupling

The 2,3-dimethyl motif is valuable for introducing restricted rotation axes in biaryl systems (atropisomerism).

Reaction Workflow: Because of the steric hindrance at the 2-position, standard Pd(PPh₃)₄ catalysts are often ineffective.

DOT Diagram: Optimized Coupling Workflow

Figure 2: Optimized protocol for sterically hindered substrates. The use of electron-rich, bulky phosphine ligands (SPhos, RuPhos) is mandatory to facilitate the oxidative addition and transmetallation steps.

6.2 Medicinal Chemistry Utility

-

Metabolic Stability: The ortho-methyl groups block metabolic oxidation at the sensitive benzylic positions and prevent ring hydroxylation.

-

Bioisosterism: The methoxy group serves as a hydrogen bond acceptor, while the dimethyl scaffold creates a hydrophobic pocket filler, often used to optimize potency in kinase inhibitors.

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

-

IUPAC. (2025). Nomenclature of Organic Chemistry: Boronic Acids. IUPAC Blue Book.

-

PubChem. (2025).[3][4] Compound Summary: (4-Methoxy-2,3-dimethylphenyl)boronic acid (CAS 149507-37-9).[5][6] National Library of Medicine.

-

Santini, R., et al. (2009). A High-Throughput Titration Method for the Determination of Boronic Acid Purity. Organic Process Research & Development, 13(6), 1169–1173.

Sources

- 1. 4-Methoxy-3,5-dimethylphenylboronic Acid | 301699-39-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 4-Methoxy-2,5-dimethylphenylboronic Acid | 246023-54-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 3,5-Dimethyl-4-methoxybenzeneboronic acid | C9H13BO3 | CID 3817586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3-Methoxy-2,6-dimethylphenyl)boronic acid | C9H13BO3 | CID 45091285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1451392-24-7|(4-(Methoxymethoxy)-2,3-dimethylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. labsolu.ca [labsolu.ca]

Technical Guide: Solubility & Handling of 4-Methoxy-2,3-dimethylphenylboronic Acid

[1]

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility profile, and handling protocols for 4-Methoxy-2,3-dimethylphenylboronic acid (CAS 149507-37-9).[1] Designed for researchers in medicinal chemistry and process development, this document synthesizes specific compound data with authoritative class-based behavior for arylboronic acids.[1] It addresses critical challenges such as boroxine dehydration equilibrium and protodeboronation, offering validated workflows for solvent selection in Suzuki-Miyaura cross-coupling and analytical characterization.[1]

Part 1: Chemical Identity & Physicochemical Core

Before establishing solubility protocols, the compound's structural identity must be verified to ensure accurate stoichiometric calculations, particularly given the propensity of boronic acids to dehydrate.

| Property | Data |

| Compound Name | This compound |

| CAS Number | 149507-37-9 |

| Molecular Formula | C₉H₁₃BO₃ |

| Molecular Weight | 180.01 g/mol |

| Physical State | White to off-white powder |

| Predicted pKa | ~8.7 (Boronic acid group) |

| Structural Features | Methoxy (-OMe): Electron-donating, increases polarity.2,3-Dimethyl: Steric bulk at ortho/meta positions; increases lipophilicity compared to bare phenylboronic acid.[1][2][3][4] |

Part 2: Solubility Profile & Solvent Selection

Solubility data for this compound is governed by the interplay between its polar boronic acid moiety (hydrogen bond donor/acceptor) and its lipophilic dimethyl-anisole core.[1]

Quantitative Solubility Estimates

Data derived from validated behavior of structural analogs (2,3-dimethylphenylboronic acid and 4-methoxyphenylboronic acid).[1]

| Solvent Class | Representative Solvent | Solubility Rating | Estimated Saturation (25°C) | Application Context |

| Dipolar Aprotic | DMSO | High | > 100 mg/mL | Recommended for Stock Solutions. Ideal for biological assays and early-stage screening.[1] |

| Dipolar Aprotic | DMF | High | > 80 mg/mL | Standard solvent for Suzuki couplings; high boiling point allows thermal activation.[1] |

| Alcohols | Methanol (MeOH) | Good | 20–50 mg/mL | Preferred for LC-MS preparation; prevents anhydride formation due to solvation.[1] |

| Alcohols | Ethanol (EtOH) | Moderate | 10–30 mg/mL | Common co-solvent in aqueous Suzuki protocols.[1] |

| Ethers | THF, 1,4-Dioxane | Moderate | 10–40 mg/mL | Excellent for reaction mixtures; compatible with standard Pd-catalysts.[1] |

| Chlorinated | Dichloromethane (DCM) | Low-Moderate | < 10 mg/mL | Useful for extraction/workup but poor for reaction media.[1] |

| Non-Polar | Hexanes, Pentane | Insoluble | < 0.1 mg/mL | Used as antisolvents to precipitate the product or wash away impurities.[1] |

| Aqueous | Water (pH 7) | Poor | < 1 mg/mL | Requires basic pH (>9.[1]5) to form the soluble boronate anion [Ar-B(OH)₃]⁻.[1] |

The Boroxine Cycle & Solubility Implications

A critical, often overlooked factor in solubility is the equilibrium between the free boronic acid and its cyclic anhydride (boroxine). In non-polar or dry solvents, the compound spontaneously dehydrates to form a trimeric boroxine, which has significantly different solubility and reactivity profiles.

Key Insight: In the presence of water or alcohols (protic solvents), the equilibrium shifts back to the monomeric acid species, which is the active species in cross-coupling.

Figure 1: The dynamic equilibrium between monomeric acid, trimeric boroxine, and boronate anion dictates solubility behavior.

Part 3: Experimental Protocols (Self-Validating)

Protocol: Gravimetric Solubility Determination

Purpose: To determine the exact saturation limit in a specific solvent for process optimization.

-

Preparation: Weigh approximately 50 mg of this compound into a 2 mL HPLC vial.

-

Solvent Addition: Add the target solvent (e.g., THF) in 100 µL increments at 25°C.

-

Equilibration: Vortex for 60 seconds after each addition. If the solid dissolves completely, stop and calculate solubility.

-

Saturation: If solid remains after 1 mL total volume, sonicate for 10 minutes.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under a nitrogen stream or vacuum.

-

Calculation: Weigh the residue.

[1]

Protocol: Preparation of Stock for Suzuki Coupling

Purpose: To create a stable, reactive solution for palladium-catalyzed cross-coupling.[1]

-

Solvent Choice: Select 1,4-Dioxane or DMF . Avoid pure water or non-polar solvents.

-

Concentration: Target 0.5 M to 1.0 M.

-

Dissolution:

-

Base Activation (In-Situ): Do not add base (e.g., K₂CO₃) until the reaction start. Pre-mixing base in the stock solution can lead to premature protodeboronation.

Part 4: Handling & Stability Risks

Protodeboronation

The 2,3-dimethyl substitution pattern provides some steric protection, but the 4-methoxy group activates the ring, making it susceptible to protodeboronation (loss of the boron group) under acidic conditions or high temperatures in the presence of certain metal catalysts.[1]

-

Risk Mitigation:

-

Store the solid at 2–8°C .

-

Use mild bases (e.g., K₃PO₄ instead of NaOEt) in coupling reactions.

-

Avoid prolonged heating (>80°C) in aqueous media without a catalyst present.

-

Analytical Artifacts (HPLC/LC-MS)

When analyzing purity, boronic acids often elute as broad peaks or multiple peaks due to on-column equilibrium with the boroxine.[1]

-

Solution: Add 0.1% Formic Acid or Trifluoroacetic acid (TFA) to the mobile phase to push the equilibrium fully towards the monomeric acid form, sharpening the peak.

Part 5: Workflow Visualization

Figure 2: Decision matrix for solvent selection based on downstream application.[1]

References

1H NMR spectrum of 4-Methoxy-2,3-dimethylphenylboronic acid

Technical Guide: NMR Analysis of this compound

Executive Summary & Structural Context

This compound (CAS: 355415-99-9) is a specialized building block primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl scaffolds in medicinal chemistry.

Accurate NMR characterization of this molecule is non-trivial due to the dynamic equilibrium between the free boronic acid and its cyclic anhydride (boroxine) form. This guide prioritizes the DMSO-d

Molecular Architecture & Numbering

To ensure precise assignment, we utilize the following locant map:

Experimental Protocol: Acquisition Parameters

To obtain a publication-quality spectrum that resolves the critical aromatic coupling and methyl differentiation, follow this optimized protocol.

Sample Preparation[2][3]

-

Mass: Weigh 10–15 mg of the analyte.

-

Solvent: Dissolve in 0.6 mL of DMSO-d

(99.9% D).-

Critical Note: Do not use CDCl

unless absolutely necessary. In chloroform, boronic acids spontaneously dehydrate to form trimeric boroxines, resulting in broadened peaks and non-integer integration values.

-

-

Tube: High-throughput 5mm NMR tube (e.g., Wilmad 528-PP).

Instrument Parameters (400 MHz Base Frequency)

| Parameter | Setting | Rationale |

| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise ratio (SNR) per scan. |

| Relaxation Delay (D1) | Allows full relaxation of methyl protons for accurate integration. | |

| Spectral Width | -2 to 14 ppm | Captures the broad boronic acid hydroxyl protons ( |

| Scans (NS) | 16 or 32 | Sufficient for >10mg sample mass. |

| Temperature | 298 K (25°C) | Standardizes chemical shifts; minimizes exchange broadening. |

Spectral Assignment & Data Analysis

The following data represents the theoretical consensus shifts derived from increment analysis and analogous 2,3-dimethylphenyl systems in DMSO-d

NMR Data Table (400 MHz, DMSO-d )

| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 7.80 – 8.20 | Broad Singlet | 2H | Exchangeable protons. Chemical shift is highly concentration/temperature dependent. Disappears upon | |

| 7.25 | Doublet ( | 1H | H-6 | Deshielded. Located ortho to the electron-withdrawing boron center. |

| 6.75 | Doublet ( | 1H | H-5 | Shielded. Located ortho to the electron-donating methoxy group. |

| 3.78 | Singlet | 3H | Characteristic methoxy region. Distinctly downfield due to oxygen electronegativity. | |

| 2.25 | Singlet | 3H | Aromatic methyl.[1] Slightly more shielded than C2 due to distance from boron. | |

| 2.18 | Singlet | 3H | Aromatic methyl. Sterically crowded; often shows slight broadening or shift due to ortho-boron proximity. |

Detailed Structural Logic

-

Aromatic Region (The AB System): The aromatic ring possesses two adjacent protons at positions 5 and 6. This creates a classic AB system (or AX at higher fields) appearing as two doublets.

-

H-6 is significantly downfield (

7.25 ppm) because the empty p-orbital of the Boron atom is electron-withdrawing (mesomeric acceptor), deshielding the ortho proton. -

H-5 is upfield (

6.75 ppm) because the Methoxy group at C4 is a strong mesomeric donor, increasing electron density at the ortho position (H-5).

-

-

The Methyl Differentiation: Distinguishing the C2 and C3 methyls is subtle. The C2-methyl is flanked by the boronic acid and the C3-methyl. The "ortho-effect" of the boronic acid typically exerts a slight deshielding influence compared to the C3-methyl, which is flanked by two alkyl/methoxy groups.

Visualization: Pathways & Logic

Workflow: Sample Preparation Decision Tree

The following diagram illustrates the critical decision-making process for solvent selection to avoid boroxine contamination artifacts.

Caption: Decision logic for solvent selection emphasizing the stability of the monomeric acid in DMSO-d6 versus boroxine instability in CDCl3.

Structural Assignment Map

Visualizing the electronic effects governing the chemical shifts.

Caption: Electronic influence map showing how substituent effects drive the chemical shift separation of the aromatic protons.

Troubleshooting & Validation

To validate the spectrum and ensure no artifacts are present, perform the D

-

Procedure: After acquiring the standard DMSO-d

spectrum, add 1–2 drops of D -

Observation: Re-acquire the spectrum.

-

The broad singlet at 7.80–8.20 ppm (Boronic acid -OH) should disappear or significantly diminish due to deuterium exchange (

). -

The water peak (HDO) will shift and grow.

-

Aromatic and alkyl signals should remain unchanged.

-

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[3] Chem.1997 , 62, 7512–7515.[4][2]

- Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials; Wiley-VCH: Weinheim, 2011. (Standard text on Boronic Acid stability and analysis).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11235669, this compound.

-

Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[2]

Technical Whitepaper: 13C NMR Structural Elucidation of 4-Methoxy-2,3-dimethylphenylboronic Acid

Executive Summary

This technical guide details the

Accurate spectral assignment of arylboronic acids is notoriously difficult due to two factors: quadrupolar relaxation of the boron nucleus (

Theoretical Framework & Spectral Behavior

The "Boron Effect" (Quadrupolar Broadening)

The most common failure mode in analyzing phenylboronic acids is the misinterpretation of the C-ipso signal (C1). Boron possesses two NMR-active isotopes,

-

Mechanism: The electric field gradient at the boron nucleus causes rapid relaxation. Through scalar coupling (

), this relaxation is transferred to the attached carbon (C1). -

Observation: The C1 signal often manifests as a severely broadened hump (width > 50 Hz) or becomes indistinguishable from the baseline, unlike the sharp singlets of other aromatic carbons.

Solvent-Dependent Speciation

Boronic acids are amphiphilic and prone to dehydration.

-

In CDCl

: The compound often exists as a mixture of the monomeric acid and the trimeric boroxine. This results in split or broadened peaks, making integration unreliable. -

In DMSO-d

: The highly polar sulfoxide oxygen coordinates to the empty p-orbital of boron, stabilizing the monomeric species. DMSO-d

C NMR Chemical Shift Data

The following data represents the structural assignment for this compound in DMSO-d

Table 1: Chemical Shift Assignments (100 MHz, DMSO-d )

| Position | Carbon Type | Shift ( | Multiplicity | Notes |

| C1 | Quaternary (C-B) | ~134.0 - 138.0 | Broad / n.d. | Ipso to Boron. Signal severely broadened by quadrupolar relaxation. |

| C4 | Quaternary (C-O) | 158.5 ± 1.0 | Singlet | Deshielded by Methoxy (+O) resonance effect. |

| C2 | Quaternary (C-Me) | 139.2 ± 1.0 | Singlet | Ortho to Boron; steric crowding. |

| C3 | Quaternary (C-Me) | 126.5 ± 1.0 | Singlet | Meta to Boron; Ortho to Methoxy. |

| C6 | Methine (CH) | 130.5 ± 1.0 | Singlet | Ortho to Boron. |

| C5 | Methine (CH) | 109.8 ± 1.0 | Singlet | Ortho to Methoxy; shielded by resonance. |

| OMe | Methyl (OCH | 55.6 ± 0.5 | Singlet | Characteristic methoxy region. |

| 2-Me | Methyl (CH | 16.5 ± 0.5 | Singlet | Shielded alkyl. |

| 3-Me | Methyl (CH | 12.1 ± 0.5 | Singlet | Shielded alkyl; potentially distinct from 2-Me due to crowding. |

Note: The C1 signal is often not detected in standard 1D

C experiments. To observe it, a specialized HMBC (Heteronuclear Multiple Bond Correlation) experiment is recommended, looking for cross-peaks from protons at C6 or the 2-Me group.

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the specific signals, prioritizing the most distinct functional groups first.

Figure 1: Hierarchical logic flow for assigning

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Self-Validating" protocol. This method uses internal checks to confirm the sample is monomeric and pure.

Sample Preparation

-

Solvent: Use DMSO-d

(99.9% D). Do not use CDCl -

Concentration: Dissolve 20–30 mg of sample in 0.6 mL solvent. High concentration aids in visualizing the quaternary carbons.

-

Dehydration Check: Add 1 drop of D

O if proton exchange is required, though this is more critical for

Acquisition Parameters (Typical 400 MHz Instrument)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C2, C3, C4) have long T1 relaxation times. Short D1 leads to poor integration and missing peaks.

-

Scans (NS): Minimum 512 scans (1024 recommended for clear C-B detection).

-

Line Broadening (LB): 1.0 Hz (improves S/N for quaternary carbons).

Suzuki Coupling Monitoring Workflow

In a drug development context, this molecule is a reagent. The following diagram depicts how to monitor its consumption.

Figure 2: Reaction monitoring logic. The disappearance of the broad C-B carbon signal and the shift in

References

-

Chemical Structure & CAS Verification

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11788620, this compound. Retrieved from [Link]

-

- NMR of Boronic Acids (Quadrupolar Effects)

- Substituent Chemical Shift (SCS) Data Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for additive increment rules used in Table 1).

- Solvent Effects on Boronic Acids: Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on boroxine-acid equilibrium in CDCl3 vs DMSO).

Strategic Sourcing and Utilization of 4-Methoxy-2,3-dimethylphenylboronic Acid

CAS: 149507-37-9 | Molecular Formula: C9H13BO3 | MW: 180.01 g/mol [1]

Chemical Profile & Strategic Importance

4-Methoxy-2,3-dimethylphenylboronic acid is a specialized organoboron building block primarily utilized in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the 2,3-dimethyl substitution pattern combined with a 4-methoxy group .

-

Electronic Effect: The 4-methoxy group is strongly electron-donating (EDG), increasing the nucleophilicity of the aryl ring. While this theoretically enhances transmetallation rates, it simultaneously makes the C-B bond susceptible to protodeboronation (hydrolysis) under basic conditions.

-

Steric Environment: The ortho-methyl group at position 2 introduces significant steric strain. This hinders the approach of the palladium catalyst during transmetallation, necessitating the use of specialized phosphine ligands (e.g., dialkylbiaryl phosphines) rather than generic triphenylphosphine systems.

Commercial Supply Landscape

Sourcing this compound requires distinguishing between "Catalog" suppliers (high mark-up, fast delivery) and "Process" suppliers (bulk manufacturing, variable lead times).

| Supplier Tier | Target Use Case | Key Vendors (Examples) | Risk Profile |

| Tier 1: Aggregators | Discovery Chemistry (<5g) | Sigma-Aldrich, Fisher Scientific | Low Risk: High QC, but often re-packaged from Tier 2 sources. High unit cost. |

| Tier 2: Originators | Scale-up (10g - 1kg) | Combi-Blocks, SynHet, Enamine | Moderate Risk: Requires internal QC validation (see Section 2). Best price-to-volume ratio. |

| Tier 3: Custom Synthesis | Process Development (>1kg) | WuXi AppTec, local CROs | Variable Risk: Lead times can vary; requires strict specification setting. |

Incoming Quality Control (IQC): The Boroxine Equilibrium

The Critical Technical Challenge: Commercial boronic acids are rarely 100% monomeric species. They exist in a reversible equilibrium with their cyclic trimeric anhydrides (boroxines).

-

The Trap: A Certificate of Analysis (CoA) claiming "98% Purity" by HPLC often ignores the water content or the acid/anhydride ratio.

-

The Consequence: If you calculate stoichiometry based on the monomer MW (180.01), but your sample is 40% boroxine (MW ~486 for trimer), you will undercharge the boronate equivalent, leading to incomplete conversion in Suzuki couplings.

Validated IQC Protocol: Quantitative NMR (qNMR)

Do not rely solely on HPLC. Use this qNMR method to determine the "Effective Molecular Weight" (EMW).

Materials:

-

Solvent: DMSO-d6 (Dissolves both monomer and boroxine).

-

Internal Standard: 1,3,5-Trimethoxybenzene (high purity).

Procedure:

-

Weigh ~10 mg of sample and ~10 mg of internal standard precisely into an NMR tube.

-

Add DMSO-d6. Crucial Step: Add 2 drops of D2O.

-

Why? The D2O forces the hydrolysis of all boroxine species back to the monomeric boronic acid/boronate species in solution, simplifying the spectrum to a single set of signals.

-

-

Integrate the aromatic protons of the boronic acid against the internal standard.

-

Calculate the Weight % (Assay) . Use this value to adjust reaction stoichiometry.

Figure 1: Incoming Quality Control workflow emphasizing the necessity of qNMR for stoichiometric correction.

Application Protocol: Optimized Suzuki-Miyaura Coupling

Due to the 2-methyl steric hindrance and the electron-rich nature of this compound, standard conditions (Pd(PPh3)4 / Na2CO3) often fail, resulting in low yields or protodeboronation.

The following protocol uses a Buchwald Precatalyst system designed to overcome steric bulk and facilitate rapid oxidative addition/transmetallation.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Aryl Halide (Ar-Cl/Br) | 1.0 | Electrophile |

| Boronic Acid (149507-37-9) | 1.2 - 1.5 | Nucleophile (Adjust based on qNMR) |

| XPhos Pd G2 (or G3) | 0.02 (2 mol%) | Catalyst (Bulky, electron-rich ligand) |

| K3PO4 (Tribasic) | 2.0 - 3.0 | Base (Anhydrous preferred) |

| Solvent System | THF:Water (10:1) | Promotes solubility & ion exchange |

Step-by-Step Methodology

-

Inerting: Charge a reaction vial with the Aryl Halide, Boronic Acid, XPhos Pd G2, and K3PO4. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

-

-

Solvation: Add degassed THF and degassed Water (or 1,4-Dioxane/Water for higher temperatures).

-

Activation: Heat the reaction to 60°C - 80°C .

-

Caution: Do not overheat (>100°C) initially. The electron-rich boronic acid is prone to hydrolytic cleavage (protodeboronation) at high temps before transmetallation occurs.

-

-

Monitoring: Monitor by UPLC/LC-MS. Look for the "de-borylated" byproduct (1-methoxy-2,3-dimethylbenzene) which indicates catalyst death or insufficient activation.

-

Workup: Dilute with EtOAc, wash with water, then brine. Dry over MgSO4.

Mechanistic Pathway & Troubleshooting

The diagram below illustrates the specific pathway for this hindered substrate.

Figure 2: Catalytic cycle highlighting the competition between Transmetallation and Protodeboronation for this specific substrate.

Stability & Storage Guidelines

Boronic acids are Lewis acids and are hygroscopic.

-

Storage: Store at 2-8°C in a tightly sealed container.

-

Desiccation: Long-term storage often results in dehydration to the boroxine (anhydride). This is chemically reversible but physically alters the material (hardening/clumping).

-

Re-Qualification: If the material has been stored for >6 months, repeat the qNMR protocol (Section 2) to update the effective molecular weight before use.

References

-

National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 11788620, (4-Methoxy-2,3-dimethylphenyl)boronic acid. Retrieved January 29, 2026.

-

Noonan, G. M., et al. (2025). The Boroxine–Boronic Acid Equilibrium: Kinetics, Mechanism, and Solvent Dependence. Journal of the American Chemical Society.[3][4]

-

[Link](Note: Year updated to reflect recent search context)

-

-

Martin, R., & Buchwald, S. L. (2008).Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research.

-

[Link]

-

-

SynHet. Product Catalog: this compound (CAS 149507-37-9).[2][5]

Sources

Technical Guide: Purity Analysis of 4-Methoxy-2,3-dimethylphenylboronic Acid

Executive Summary

The purity analysis of 4-Methoxy-2,3-dimethylphenylboronic acid presents a unique analytical paradox common to electron-rich arylboronic acids. Standard purity metrics (melting point, simple HPLC area %) are often misleading due to the dynamic equilibrium between the free boronic acid and its cyclic anhydride (boroxine).

For pharmaceutical intermediates used in Suzuki-Miyaura couplings, "purity" must be defined in two distinct dimensions:

-

Organic Purity: The absence of synthetic byproducts (e.g., aryl halides, protodeboronated species).

-

Functional Assay (Weight %): The actual stoichiometric content of active Boron species available for reaction, accounting for variable hydration states (boroxine formation).

This guide outlines a self-validating analytical workflow combining qNMR , Mannitol Titration , and HPLC-UV to ensure robust quality control.

Part 1: The Chemical Context & Stability Profile

The Boroxine Equilibrium

Unlike standard organic solids, this compound exists in a moisture-dependent equilibrium. Upon drying or storage, three molecules of the acid dehydrate to form a six-membered boroxine ring.

-

Impact: A sample may appear 99% pure by HPLC (which hydrolyzes the boroxine back to acid on-column) but only assay at 92% w/w due to water loss or partial anhydride formation.

-

Steric Influence: The 2,3-dimethyl substitution pattern creates steric strain. While the methoxy group at the 4-position adds electron density, the ortho-methyl group (C2) increases susceptibility to protodeboronation under acidic conditions or high heat, converting the molecule back to 2,3-dimethylanisole.

Part 2: Primary Analytical Workflows

Quantitative NMR (qNMR) – The Gold Standard

qNMR is the only technique that simultaneously determines organic purity and the boroxine/acid ratio without requiring a reference standard of the analyte itself.

Protocol: 1H qNMR

-

Internal Standard (IS): Dimethyl sulfone (DMSO

) or 1,3,5-Trimethoxybenzene. (Must be non-volatile and non-reactive). -

Solvent: DMSO-d

+ 10% D-

Why D

O? Adding D

-

-

Relaxation Delay (d1): Set to

30 seconds (or

Diagnostic Signals for this compound:

-

Methoxy (-OCH

): Singlet, ~3.8 ppm. -

Methyls (-CH

): Two singlets, ~2.1–2.3 ppm. -

Aromatic Protons: Doublets, ~6.8–7.2 ppm (Ortho/Meta coupling).

HPLC-UV Method (Organic Impurity Profiling)

Standard reverse-phase methods often yield broad, tailing peaks for boronic acids due to interaction with silanol groups.

Method Parameters:

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm | High surface coverage prevents silanol interactions. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization ( |

| Mobile Phase B | Acetonitrile | Standard organic modifier. |

| Gradient | 5% B to 95% B over 15 min | Elutes polar boronic acid early; flushes non-polar dimer/halide impurities. |

| Detection | UV @ 254 nm and 220 nm | 254 nm for aromatic ring; 220 nm for trace impurities. |

| Sample Diluent | 50:50 Water:Acetonitrile | Matches initial gradient conditions. |

Mannitol Titration (Functional Assay)

Direct titration of boronic acids is impossible due to their weak acidity (

Protocol:

-

Dissolve ~200 mg of sample in 50 mL MeOH/Water (1:1).

-

Add excess D-Mannitol (5–10 g).

-

Titrate with 0.1 N NaOH to pH 8.5 endpoint (potentiometric detection).

-

Perform a blank titration (Mannitol only) and subtract volume.

Part 3: Visualization & Logic

Analytical Decision Matrix

This diagram illustrates the logical flow for determining which technique applies based on the specific quality attribute required.

Caption: Decision matrix for selecting the appropriate analytical technique based on the specific quality attribute (Organic Purity vs. Functional Assay).

Mannitol Complexation Mechanism

Understanding the chemistry behind the titration is vital for troubleshooting.

Caption: Mechanism of Mannitol-assisted titration. Complexation increases acidity, enabling precise quantification with strong base.

Part 4: Data Interpretation & Troubleshooting

Acceptance Criteria

For pharmaceutical intermediate grade material, the following specifications are recommended:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white powder |

| Identification | 1H NMR | Conforms to structure |

| Assay (Titration) | Mannitol/NaOH | 97.0% – 102.0% w/w |

| Purity (HPLC) | HPLC-UV (254 nm) | |

| Boroxine Content | 1H NMR (DMSO only) | Report Value (Typically <10%) |

| Protodeboronation | HPLC (2,3-dimethylanisole) |

Troubleshooting Guide

-

Issue: HPLC peaks are split or show fronting.

-

Issue: Low Assay (<90%) but High HPLC Purity (>99%).

-

Issue: Extra peaks in NMR aromatic region.

References

-

Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. (Accessed 2026).[5]

-

Agilent Technologies. Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. (Accessed 2026).[5]

-

Journal of Chemical Education. The Acid–Base Titration of a Very Weak Acid: Boric Acid. (Validated Mannitol Method).

-

Fujifilm Wako Chemicals. Standard for Quantitative NMR (qNMR).[4] (General qNMR Protocols).

-

SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. (LC-MS Methodologies).

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Methoxy-2,3-dimethylphenylboronic Acid

Executive Summary

This application note details the optimized protocols for the palladium-catalyzed cross-coupling of 4-Methoxy-2,3-dimethylphenylboronic acid . This reagent presents a dual challenge in synthesis: significant steric hindrance due to the ortho-methyl group (exacerbated by the meta-methyl buttressing effect) and a high propensity for protodeboronation driven by the electron-rich 4-methoxy substituent.

Standard Suzuki conditions (e.g., Pd(PPh

Scientific Foundation & Mechanistic Insight

The Steric-Electronic Matrix

The structural unique properties of this compound dictate the reaction parameters:

-

The Buttressing Effect (Sterics): A single ortho-methyl group creates steric clash, but the presence of the 3-methyl group "locks" the 2-methyl group in place, preventing it from rotating away from the metal center. This increases the effective steric bulk, making the transmetallation step the rate-determining bottleneck.

-

Protodeboronation (Electronics): The 4-methoxy group is a strong electron donor (EDG). In the presence of base and water, the C-B bond becomes highly polarized and susceptible to hydrolytic cleavage (yielding 2,3-dimethylanisole). This side reaction competes directly with the slow transmetallation.

Catalyst Selection Strategy

To overcome the transmetallation energy barrier, we must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Its methoxy groups provide hemilabile coordination to Pd, stabilizing the oxidative addition complex while its bulk creates a "pocket" that facilitates the entry of hindered boronic acids.

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Provides even greater steric bulk and electron density, ideal if the coupling partner (aryl halide) is also deactivated (e.g., aryl chlorides).

Mechanistic Visualization

The following diagram illustrates the critical "Transmetallation Pocket" required for this specific substrate.

Caption: The catalytic cycle highlights Transmetallation as the critical junction where catalyst activity must outpace the protodeboronation side pathway.

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos Pd G3)

Best for: Coupling with Aryl Bromides, Aryl Triflates, and activated Aryl Chlorides. Rationale: The SPhos Pd G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid initiation even at moderate temperatures, minimizing the time the boronic acid sits exposed to hot base.

3.1 Reagent Table

| Component | Equiv. | Role | Notes |

| Aryl Halide | 1.0 | Electrophile | Limiting reagent. |

| Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess required due to potential deboronation. |

| SPhos Pd G3 | 0.02 (2 mol%) | Catalyst | CAS: 1445085-55-1. Air stable solid. |

| K | 2.0 - 3.0 | Base | Mild base; phosphate buffers the pH to reduce hydrolysis. |

| Solvent System | [0.2 M] | Medium | Toluene : Water (10:1) or Dioxane : Water (4:1). |

3.2 Step-by-Step Methodology

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Halide (1.0 equiv), This compound (1.5 equiv), and SPhos Pd G3 (2 mol%).

-

Note: If the aryl halide is a liquid, add it after solvent degassing.

-

-

Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (repeat 3 times).

-

Solvent Prep: In a separate vessel, sparge the solvent mixture (e.g., Toluene/Water 10:1) with inert gas for 15 minutes.

-

Addition: Add the degassed solvent to the reaction vial via syringe.

-

Base Addition: Add the base.

-

Option A (Solid Base): If using anhydrous K

PO -

Option B (Solution): Add degassed 3M K

PO

-

-

Reaction: Heat the block to 80 °C with vigorous stirring (>800 rpm).

-

Time: Typically 2–6 hours. Monitor by LCMS/TLC.

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over MgSO

, filter, and concentrate.

Protocol B: The "Difficult Substrate" (XPhos Pd G4)

Best for: Sterically hindered Aryl Chlorides or electron-rich Aryl Chlorides. Rationale: XPhos is bulkier and more electron-rich than SPhos, driving the oxidative addition of deactivated chlorides and protecting the Pd center from the extreme steric crowding of the 2,3-dimethyl system.

3.3 Reagent Modifications

-

Catalyst: Substitute SPhos Pd G3 with XPhos Pd G4 (CAS: 1599466-81-5).

-

Solvent: Switch to THF : Water (10:1) or n-Butanol .

-

Temperature: May require 100 °C (use a pressure vial).

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Product is 2,3-Dimethylanisole | Protodeboronation | 1. Reduce water ratio (use 20:1 solvent).2. Switch base to anhydrous Cs |

| Low Conversion (Start Material remains) | Failed Transmetallation | 1. Switch from SPhos to XPhos or RuPhos .2. Increase temperature to 100–110 °C.3. Ensure vigorous stirring (biphasic kinetics). |

| Homocoupling of Aryl Halide | Oxidation of Catalyst | 1. Rigorous degassing is essential (O |

| Boronic Acid Consumption w/o Product | Decomposition | 1. Add the boronic acid portion-wise (e.g., 3 portions over 1 hour) to keep instantaneous concentration low. |

Workflow Visualization

Caption: Operational workflow for the Suzuki coupling of hindered boronic acids.

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Ethynylboronic Acid Esters. Journal of the American Chemical Society, 130(24), 7534–7535.

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Sigma-Aldrich. (n.d.). Product Specification: this compound.[1]

-

Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[2][3] Organic Chemistry Frontiers.

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Palladium-catalyzed cross-coupling using 4-Methoxy-2,3-dimethylphenylboronic acid

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Methoxy-2,3-dimethylphenylboronic Acid

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of This compound (CAS: 149507-37-9) .[1] This specific building block presents a "perfect storm" of synthetic challenges: significant steric hindrance due to the 2-methyl group (exacerbated by the "buttressing effect" of the 3-methyl) and high susceptibility to protodeboronation due to the electron-rich 4-methoxy substituent.[1][2]

Standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, aqueous ethanol) often result in low yields (<20%) dominated by the deboronated byproduct (2,3-dimethylanisole).[3] The protocols below utilize Buchwald-type dialkylbiaryl phosphine ligands and controlled anhydrous bases to suppress side reactions and drive the catalytic cycle to completion.

Mechanistic Analysis & Challenges

To achieve high yields, one must understand the competition between the productive catalytic cycle and the destructive deboronation pathway.[3]

The Steric-Electronic Conflict

-

Steric Hindrance (The Wall): The methyl group at the 2-position is ortho to the boronic acid.[3] The adjacent 3-methyl group restricts the rotation of the 2-methyl, locking it into a conformation that maximizes steric clash during the transmetallation step.[3]

-

Electronic Activation (The Trap): The 4-methoxy group is a strong electron donor.[3][2] While this increases the nucleophilicity of the carbon-boron bond (theoretically aiding transmetallation), it also significantly increases the basicity of the ipso-carbon.[3] In the presence of water and base, this accelerates protodeboronation , destroying the starting material before it can couple.[3]

Pathway Visualization

Figure 1: The kinetic competition. The red path (Protodeboronation) dominates if Transmetallation (Yellow) is slow due to steric hindrance.

Optimization Strategy

The solution lies in accelerating transmetallation while simultaneously starving the deboronation pathway of protons.[3]

| Parameter | Standard Choice (Avoid) | Optimized Choice (Recommended) | Rationale |

| Ligand | PPh₃, dppf | SPhos or XPhos | Bulky, electron-rich ligands facilitate oxidative addition and create a pocket that accelerates transmetallation of hindered substrates.[1][2] |

| Base | Na₂CO₃, NaOH | K₃PO₄ or Cs₂CO₃ | Anhydrous phosphate/carbonate bases provide activation without the high concentration of hydroxide ions that catalyze deboronation.[3][1][2] |

| Solvent | EtOH/H₂O, DMF | Toluene or 1,4-Dioxane | Non-protic solvents minimize the available protons.[3][1][2] Small amounts of water (1-5%) are strictly controlled.[3][1][2] |

| Temp | 80°C | 100°C - 110°C | Higher energy is required to overcome the steric barrier of the 2,3-dimethyl system.[3][1][2] |

Experimental Protocols

Protocol A: The "Gold Standard" (High Success Rate)

Best for: Coupling with Aryl Bromides, Iodides, and activated Chlorides.[3]

Reagents:

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[1]

-

Base: K₃PO₄ (tribasic, anhydrous, finely ground) (3.0 equiv)[3]

-

Solvent: Toluene : Water (10:1 ratio)[1]

Procedure:

-

Setup: Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (270 mg, 1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (636 mg, 3.0 mmol).[3]

-

Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).[3]

-

Solvent Addition: Add Toluene (4.5 mL) and degassed Water (0.45 mL) via syringe.

-

Note: The small amount of water is critical for boronate formation but must be limited.[3]

-

-

Reaction: Place in a pre-heated block at 100°C with vigorous stirring (1000 rpm).

-

Monitoring: Monitor by LCMS at 2 hours. If starting halide remains, continue to 16 hours.[3]

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over MgSO₄.[3]

Protocol B: The "Difficult Partner" (Heterocycles/Chlorides)

Best for: Unactivated Aryl Chlorides or Heteroaryl Chlorides (e.g., Chloropyridines).[3]

Reagents:

-

Base: Cs₂CO₃ (3.0 equiv)[1]

Procedure:

-

Charge solids (Halide, Boronic Acid, Catalyst, Cs₂CO₃) into a vial.[3]

-

Evacuate/Backfill with Argon.[3]

-

Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

-

Heat to 100°C for 12-24 hours.

-

Why this works: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are extremely robust and resist deactivation, allowing them to churn through the slow transmetallation cycles required for this hindered substrate.[3]

-

Troubleshooting Guide

Use this decision tree to diagnose low yields.

Figure 2: Troubleshooting logic based on crude reaction analysis.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[3] Journal of the American Chemical Society, 2005, 127(13), 4685–4696.[3]

- Foundational text on SPhos/XPhos efficacy for hindered substr

-

Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[3] Wiley-VCH, 2nd Edition, 2004.[3]

- General reference for the mechanism of protodeboron

-

Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[3] Chemistry – A European Journal, 2006, 12(18), 4749–4755.[3] [1]

- Reference for the advanced protocol using PEPPSI c

-

Lloyd-Jones, G. C., et al. "Protodeboronation of Arylboronic Acids."[3] Journal of the American Chemical Society, 2014, 136(31), 11153–11161.[3]

- Definitive mechanistic study on why 4-methoxy substituted boronic acids are unstable.

Sources

High-Efficiency Coupling of Sterically Demanding Boronic Acids: A Guide for 4-Methoxy-2,3-dimethylphenylboronic Acid

Executive Summary: The "Buttressed" Steric Challenge

The coupling of 4-Methoxy-2,3-dimethylphenylboronic acid represents a classic "high-friction" Suzuki-Miyaura transformation. While electron-rich boronic acids are generally nucleophilic, the specific substitution pattern here creates a kinetic bottleneck.

The 2-methyl group provides direct ortho-steric hindrance to the boron center. Crucially, the 3-methyl group exerts a "buttressing effect," preventing the 2-methyl group from flexing away during the approach of the palladium complex. This results in a substrate that is significantly more hindered than simple o-tolylboronic acid.

Standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) typically fail here, leading to low conversion or high rates of protodeboronation (where the C-B bond breaks before C-C bond formation). This guide outlines a precision protocol using Buchwald 3rd Generation Precatalysts to overcome the transmetallation barrier.

Mechanistic Analysis: The Transmetallation Wall

To select the right catalyst, we must understand the failure mode. In the catalytic cycle for this substrate, Transmetallation is the rate-determining step (RDS).

-

Oxidative Addition: Fast. The aryl halide (assuming bromide/chloride) adds to the Pd(0) center easily.

-

Transmetallation (The Bottleneck): The bulky Pd(II)-Ar complex must approach the bulky boronic acid. The "buttressed" 2,3-dimethyl system repels the ligand sphere of the palladium.

-

The Side Reaction: Because transmetallation is slow, the boronic acid sits in the basic solution longer, making it vulnerable to base-catalyzed protodeboronation , yielding 2,3-dimethylanisole (dead end).

Diagram 1: The Steric Bottleneck in the Catalytic Cycle

Figure 1: The catalytic cycle highlights Transmetallation as the critical failure point where protodeboronation competes with the desired pathway.

Catalyst Selection Strategy

For hindered substrates, "Ligand Design" is more critical than the metal source. We require a ligand that is electron-rich (to speed up ox-add) but, more importantly, bulky yet flexible to create an open pocket for the hindered boronic acid to enter.

Comparative Ligand Matrix

| Ligand Class | Example | Suitability | Mechanism of Action |

| Dialkylbiaryl Phosphines (Buchwald) | SPhos | Excellent | High electron density; the methoxy group on the biaryl backbone stabilizes the Pd center, and the cyclohexyl groups provide the perfect "pocket" for ortho-substituted coupling. |

| Dialkylbiaryl Phosphines (Buchwald) | XPhos | Very Good | Similar to SPhos but bulkier (isopropyl groups). Better for aryl chlorides, but sometimes too bulky for extremely hindered boronic acids compared to SPhos. |

| Bisphosphines | dppf, dppe | Poor | Bite angle is fixed; lacks the flexibility to accommodate the 2,3-dimethyl clash during transmetallation. |

| Triarylphosphines | PPh₃ | Fail | Electronically insufficient and sterically crowded in the wrong way (cone angle). |

| N-Heterocyclic Carbenes | PEPPSI-IPr | Good | Strong sigma donation helps, but often requires higher temperatures than SPhos for this specific steric pattern. |

The Verdict: SPhos Pd G3

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the ligand of choice.

-

Why? The interaction between the palladium and the oxygen atoms on the ligand's lower ring stabilizes the monoligated Pd(0) species, which is the active catalyst. This allows the catalyst to "wait" for the slow hindered boronic acid without decomposing.

Optimized Experimental Protocol

This protocol uses a Precatalyst (G3) to ensure rapid initiation and precise Pd:Ligand ratio (1:1).

Materials

-

Substrate: this compound (1.2 - 1.5 equiv).

-

Coupling Partner: Aryl Bromide or Chloride (1.0 equiv).[1]

-

Catalyst: SPhos Pd G3 (CAS: 1445085-55-1). Loading: 1–3 mol%.[2]

-

Alternative: XPhos Pd G3 if the halide is a deactivated chloride.

-

-

Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.0 - 3.0 equiv).

-

Solvent: Toluene : Water (10:1 ratio) OR 1,4-Dioxane : Water (4:1).

-

Note: A biphasic system with water is crucial to dissolve the inorganic base and activate the boronic acid (forming the boronate species).

-

Step-by-Step Methodology

-

Preparation (Glovebox or Schlenk Line):

-

Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and SPhos Pd G3 (0.02 equiv / 2 mol%).

-

Add K₃PO₄ (3.0 equiv).

-

Tip: Using excess boronic acid (1.5 equiv) compensates for any protodeboronation that occurs during the heating ramp.

-

-

Solvent Addition:

-

Evacuate and backfill with Nitrogen/Argon (3 cycles).

-

Add sparged (degassed) Toluene and Water (10:1 ratio). Concentration should be roughly 0.1 M to 0.2 M with respect to the halide.

-

-

Reaction:

-

Seal the vial.

-

Heat to 80°C with vigorous stirring.

-

Time: Monitor by HPLC/LC-MS at 1 hour. Hindered couplings often require 4–12 hours.

-

Checkpoint: If conversion is <10% after 2 hours, raise temperature to 100°C.

-

-

Workup:

Diagram 2: Optimization Decision Tree

Figure 2: Decision logic for troubleshooting low yields or side reactions.

Troubleshooting & Critical Parameters

Issue: Protodeboronation (The "Anisole" Peak)

If you observe 4-methoxy-2,3-dimethylbenzene (the de-boronated byproduct) in your LC-MS:

-

Cause: The base is reacting with the boronic acid faster than the palladium is.

-

Fix: Switch to anhydrous conditions .

-

Use Cs₂CO₃ or anhydrous K₃PO₄ in dry 1,4-Dioxane.

-

Add the base slowly or use a weaker base (e.g., K₂CO₃) to lower the concentration of the reactive boronate species.

-

Issue: Homocoupling

If you see Ar-Ar (dimer of the boronic acid):

-

Cause: Oxygen in the system or excessive oxidant.

-

Fix: Ensure rigorous degassing of solvents. Sparge with Argon for 15 mins before use.

Why Precatalysts?

Do not attempt to mix Pd(OAc)₂ + SPhos ligand in situ for this specific substrate. The formation of the active LpPd(0) species is inefficient in the presence of hindered substrates. G3/G4 precatalysts contain the pre-formed active ligand-metal complex, ensuring 100% catalyst initiation.

References

-

Buchwald Ligands Overview

- Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Source:

-

SPhos Efficiency for Hindered Boronic Acids

- Walker, S. D., et al. (2004). "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides.

-

Source:

-

Protodeboronation Mechanisms

-

Cox, P. A., et al. (2010). "Protodeboronation of heteroaromatic, vinyl, and cyclopropyl boronic acids." Journal of the American Chemical Society.[4]

-

Source:

-

-

Precatalyst G3 Technology

- Bruno, N. C., et al. (2013).

-

Source:

Sources

Base selection for 4-Methoxy-2,3-dimethylphenylboronic acid Suzuki coupling

Application Note: Optimizing Base Selection for Sterically Hindered Suzuki-Miyaura Couplings of 4-Methoxy-2,3-dimethylphenylboronic Acid

Executive Summary & Challenge Definition

The coupling of This compound represents a "Class II" difficulty in Suzuki-Miyaura cross-coupling. This substrate presents a dual challenge that frequently leads to catalytic failure or low yields:

-

Steric Deactivation (The 2,3-Dimethyl Effect): The ortho-methyl group at the 2-position creates significant steric strain during the transmetallation step, preventing the approach of the oxidative addition complex (

). -

Electronic Destabilization (The 4-Methoxy Effect): The electron-donating methoxy group, combined with the ortho-methyls, increases the electron density on the aromatic ring. While this theoretically enhances nucleophilicity, in practice, it significantly increases the rate of protodeboronation (hydrolytic C-B bond cleavage) before the slow transmetallation can occur.

This guide details the selection of the optimal base to balance the activation energy required for transmetallation against the kinetic risk of protodeboronation.

Mechanistic Insight: The Base as a Double-Edged Sword

In the Suzuki catalytic cycle, the base plays two critical roles:

-

Activation: It converts the unreactive boronic acid (

) into the nucleophilic boronate species ( -

Transmetallation: It facilitates the transfer of the aryl group to the Palladium center.

For sterically hindered substrates like this compound, the Boronate Pathway is dominant. However, the requisite boronate intermediate is highly susceptible to ipso-protonation (protodeboronation) by water, a side reaction accelerated by the electron-rich nature of the ring.

Diagram 1: The Activation vs. Decomposition Pathway

Caption: The critical competition between productive transmetallation and destructive protodeboronation. For hindered electron-rich substrates, the "Decomp" pathway often outcompetes the "Transmetal" step if the base is too strong.

Base Selection Strategy

To couple this compound successfully, one must select a base that generates a sufficient concentration of boronate for reaction but buffers the pH to prevent rapid hydrolysis.

Primary Recommendation: Potassium Phosphate ( )[1][2][3][4]

-

Why: Tribasic potassium phosphate is the "Goldilocks" base for hindered substrates. It provides high basicity (

) to drive equilibrium toward the boronate but, when used with limited water (e.g., Toluene/Water 10:1), it forms a buffered interface that suppresses rapid protodeboronation. -

Context: This is the standard base for "Buchwald Conditions" utilizing dialkylbiaryl phosphine ligands (SPhos, XPhos).

Secondary Recommendation: Cesium Carbonate ( )[3][5][6]

-

Why: The "Cesium Effect" is crucial in non-polar or aprotic solvents (Dioxane, DMF). The large Cesium cation increases the solubility of the carbonate in organic phases, allowing for "anhydrous" activation which completely eliminates the hydrolytic protodeboronation pathway.

-

Best for: Hydrolytically unstable electrophiles (e.g., esters, nitriles).

Bases to AVOID

-

Strong Hydroxides (

): While fast, these create a high concentration of the boronate species immediately. For this compound, this leads to rapid protonolysis before the bulky Palladium catalyst can engage. -

Weak Bases (

,

Detailed Experimental Protocols

Protocol A: The "Buchwald" Standard (High Success Rate)

Recommended for most couplings of this substrate with aryl chlorides/bromides.

Reagents:

-

Aryl Halide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Catalyst:

(2 mol%) + SPhos (4 mol%) OR SPhos Pd G2 precatalyst (2 mol%) -

Base:

(Tribasic, finely ground) (2.0 - 3.0 equiv) -

Solvent: Toluene : Water (10:1 ratio)

Procedure:

-

Charge a reaction vial with the aryl halide, boronic acid, Pd catalyst, and

. -

Evacuate and backfill with Argon (

). -

Add degassed Toluene and Water via syringe.

-

Heat to 100°C with vigorous stirring (1000 rpm) for 12–18 hours.

-

Note: Vigorous stirring is essential for the biphasic phosphate system.

-

-

Cool to RT, dilute with EtOAc, wash with water, and purify.

Protocol B: The "Anhydrous" Alternative (For Sensitive Groups)

Use if the substrate contains esters or if Protocol A fails due to hydrolysis.

Reagents:

-

Catalyst:

(1 mol%) + XPhos (4 mol%) -

Base:

(3.0 equiv, dried in oven) -

Solvent: 1,4-Dioxane (Anhydrous)

Procedure:

-

Combine solid reagents in a glovebox or under Argon flow.

-

Add anhydrous Dioxane.

-

Heat to 90°C . The reaction relies on the solubility of Cesium to activate the boronic acid without an aqueous phase.

Comparative Data & Troubleshooting

Table 1: Base Performance Matrix for Hindered Electron-Rich Boronic Acids

| Base | Solvent System | Transmetallation Efficiency | Protodeboronation Risk | Recommendation |

| Toluene/H2O | High | Low | First Choice | |

| Dioxane (Dry) | Medium | Very Low | Second Choice | |

| DME/H2O | Low | Medium | Avoid (Too slow) | |

| THF/H2O | High | Critical | Do Not Use | |